N-(2-methoxydibenzo[b,d]furan-3-yl)-N-(3-nitrobenzyl)amine
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Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-N-(3-nitrobenzyl)amine is a complex organic compound that belongs to the dibenzofuran family This compound is characterized by the presence of a methoxy group, a nitrobenzyl group, and an amine group attached to the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-N-(3-nitrobenzyl)amine typically involves multiple steps. One common approach starts with the preparation of dibenzofuran, followed by the introduction of the methoxy group through methylation. The nitrobenzyl group is then introduced via a nitration reaction, and finally, the amine group is added through a reductive amination process. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxydibenzo[b,d]furan-3-yl)-N-(3-nitrobenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(2-methoxydibenzo[b,d]furan-3-yl)-N-(3-nitrobenzyl)amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and cellular pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-N-(3-nitrobenzyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-dibenzo[b,d]furan-3-amine
- 3-nitrobenzyl-dibenzo[b,d]furan
- Dibenzo[b,d]furan-3-amine
Uniqueness
N-(2-methoxydibenzo[b,d]furan-3-yl)-N-(3-nitrobenzyl)amine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for targeted research applications.
Properties
Molecular Formula |
C20H16N2O4 |
---|---|
Molecular Weight |
348.4g/mol |
IUPAC Name |
2-methoxy-N-[(3-nitrophenyl)methyl]dibenzofuran-3-amine |
InChI |
InChI=1S/C20H16N2O4/c1-25-20-10-16-15-7-2-3-8-18(15)26-19(16)11-17(20)21-12-13-5-4-6-14(9-13)22(23)24/h2-11,21H,12H2,1H3 |
InChI Key |
RLGLVKGNWJHFFE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NCC4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NCC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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